molecular formula C11H15NO B13826029 N-Tert-butyl-D9-phenyl-D5-nitrone

N-Tert-butyl-D9-phenyl-D5-nitrone

Cat. No.: B13826029
M. Wt: 191.33 g/mol
InChI Key: IYSYLWYGCWTJSG-IJUZYFTRSA-N
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Description

N-Tert-butyl-D9-phenyl-D5-nitrone is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of N-tert-butyl-α-phenylnitrone, which is known for its free radical trapping properties. This compound is particularly useful in studies involving free radicals and oxidative stress due to its ability to act as a spin trap.

Preparation Methods

The synthesis of N-Tert-butyl-D9-phenyl-D5-nitrone typically involves the reaction of tert-butylamine with deuterated benzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and a catalyst like hydrochloric acid. The mixture is then subjected to reflux conditions to facilitate the formation of the nitrone. The product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-Tert-butyl-D9-phenyl-D5-nitrone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Tert-butyl-D9-phenyl-D5-nitrone has a wide range of applications in scientific research:

    Chemistry: It is used as a spin trap in electron paramagnetic resonance (EPR) studies to detect and characterize free radicals.

    Biology: It is employed in studies of oxidative stress and its effects on biological systems. It helps in understanding the role of free radicals in various diseases.

    Medicine: It has potential therapeutic applications due to its antioxidant properties. It is being investigated for its ability to protect against neurodegenerative diseases and other conditions involving oxidative damage.

    Industry: It is used in the development of new materials and processes that require stable isotope labeling for tracing and analysis.

Mechanism of Action

The primary mechanism of action of N-Tert-butyl-D9-phenyl-D5-nitrone involves its ability to trap free radicals. It reacts with free radicals to form stable adducts, thereby preventing the radicals from causing further damage. This property makes it a valuable tool in studies of oxidative stress and related phenomena. The molecular targets and pathways involved include reactive oxygen species and various cellular components that are susceptible to oxidative damage.

Comparison with Similar Compounds

N-Tert-butyl-D9-phenyl-D5-nitrone is unique due to its stable isotope labeling, which enhances its utility in research applications. Similar compounds include:

    N-tert-butyl-α-phenylnitrone: A commonly used spin trap with similar properties but without isotope labeling.

    Phenyl-N-tert-butylnitrone-d14: Another isotopically labeled nitrone with different labeling patterns.

    Dimethyl-phenyl-n-propylsilan: A related compound with different substituents but similar spin-trapping capabilities.

These compounds share similar properties but differ in their specific applications and labeling patterns, making this compound a unique and valuable tool in scientific research.

Properties

Molecular Formula

C11H15NO

Molecular Weight

191.33 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1-(2,3,4,5,6-pentadeuteriophenyl)methanimine oxide

InChI

InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9-/i1D3,2D3,3D3,4D,5D,6D,7D,8D

InChI Key

IYSYLWYGCWTJSG-IJUZYFTRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=[N+](/C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])\[O-])[2H])[2H]

Canonical SMILES

CC(C)(C)[N+](=CC1=CC=CC=C1)[O-]

Origin of Product

United States

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